molecular formula C14H20ClN3O B12231901 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12231901
M. Wt: 281.78 g/mol
InChI Key: ILMHRAVNIYILGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-5-methylpyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: Another compound with a similar structure but different functional groups.

    1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: A related pyrazole derivative with different substituents.

Uniqueness

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-11(2)14(10-16-17)15-9-12-5-7-13(18-3)8-6-12;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI Key

ILMHRAVNIYILGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

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